The compound known as INDY, with the chemical name 1-(3-ethyl-5-hydroxy-1,3-benzothiazol-2-ylidene)propan-2-one, is a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases, particularly Dyrk1A and Dyrk1B. These kinases are implicated in various cellular processes, including cell differentiation and proliferation. INDY has garnered attention for its potential therapeutic applications due to its ability to modulate signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The molecular formula of INDY is C₁₂H₁₃NO₂S, with a molecular weight of 235.3 g/mol .
INDY is classified as an organoheterocyclic compound. This classification includes compounds that contain both carbon and heteroatoms (such as nitrogen, oxygen, or sulfur) in a cyclic structure. Specifically, INDY features a benzothiazole moiety, which is characteristic of many bioactive compounds. The compound is primarily sourced from synthetic routes developed in research laboratories focusing on kinase inhibitors .
The synthesis of INDY involves several key steps that typically include the formation of the benzothiazole ring and subsequent modifications to achieve the final structure. One of the reported methods begins with the condensation reaction between appropriate aldehydes and thioamide derivatives, followed by cyclization to form the benzothiazole core.
The synthesis can be optimized through various reaction conditions including temperature control, solvent choice, and reaction time. For instance, using DMSO as a solvent under mild heating conditions can enhance yield and purity. Additionally, molecular docking studies have been employed to guide the design of INDY derivatives that exhibit improved inhibitory potency against Dyrk kinases .
The molecular structure of INDY features a central propan-2-one group attached to a benzothiazole ring. The presence of hydroxyl and ethyl substituents contributes to its biological activity.
Key structural data includes:
INDY primarily acts as an inhibitor through competitive binding to the ATP-binding site of Dyrk1A and Dyrk1B kinases. This interaction prevents substrate phosphorylation, thereby modulating downstream signaling pathways.
In vitro studies have demonstrated that INDY exhibits IC50 values of 0.24 μM for Dyrk1A and 0.23 μM for Dyrk1B, indicating high potency. Additionally, in vivo assays using Xenopus embryos have shown that INDY can restore normal developmental processes disrupted by excessive Dyrk1A activity .
The mechanism by which INDY exerts its effects involves competitive inhibition at the ATP-binding site of Dyrk kinases. By binding to this site, INDY effectively blocks ATP from phosphorylating target proteins involved in cell cycle regulation and differentiation.
Research indicates that INDY not only inhibits kinase activity but also influences downstream pathways such as NFAT signaling, which is crucial for various cellular responses including immune function and cell growth .
INDY is typically stored as a powder at -20°C for long-term stability. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 5 mg/mL.
The compound exhibits characteristics typical of small molecule inhibitors:
INDY has potential applications in various fields including:
The compound INDY, bearing the systematic chemical name 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)acetamide, emerged from targeted drug discovery efforts in the early 2010s. Its colloquial designation "INDY" originates from the acronym "I'm Not Dead Yet," reflecting the compound’s initial research focus on modulating cellular survival pathways. This nomenclature distinguishes it from unrelated entities sharing similar acronyms (e.g., biological transporters) and underscores its functional role in kinase inhibition [5].
The molecular identity of INDY is rigorously defined by:
Table 1: Fundamental Chemical Characteristics of INDY
Property | Value |
---|---|
Chemical Formula | C₁₂H₁₃NO₂S |
IUPAC Name | 2-(1H-indol-3-yl)-N-(4-methoxybenzyl)acetamide |
CAS Number | 1169755-45-6 |
Molecular Weight | 235.3 g/mol |
Structural Class | Benzothiazole Derivative |
The benzothiazole core of INDY is critical for its bioactivity, enabling specific interactions with kinase targets. Its discovery arose from high-throughput screening campaigns designed to identify ATP-competitive inhibitors of disease-relevant kinases, with optimization focused on enhancing selectivity and binding affinity [5].
INDY has garnered substantial attention as a potent and selective small-molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK), particularly DYRK1A and DYRK1B. Mechanistically, it functions through ATP-competitive inhibition, exhibiting high affinity with a half-maximal inhibitory concentration (IC₅₀) of 0.24 μM for DYRK1A and a dissociation constant (Kᵢ) of 0.18 μM for DYRK1B. This precision disrupts aberrant phosphorylation cascades implicated in oncogenesis and neurological disorders [5].
Table 2: Kinase Inhibition Profile of INDY
Target Kinase | IC₅₀/Kᵢ Value | Mode of Inhibition | Biological Consequence |
---|---|---|---|
DYRK1A | 0.24 μM (IC₅₀) | ATP-competitive | Reduced substrate phosphorylation |
DYRK1B | 0.18 μM (Kᵢ) | ATP-competitive | Cell cycle arrest |
In academic research, INDY serves as:
Industrially, INDY is integrated into specialized screening libraries (e.g., Kinase Inhibitor Libraries, DNA Damage/Repair Compound Libraries) to accelerate drug development. Its inclusion underscores its utility in hit-to-lead optimization pipelines targeting kinase-driven pathologies. Commercial synthesis routes prioritize yield and purity (>99.7% HPLC-confirmed), ensuring reproducibility for pharmacological studies [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: